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Compound of Interest

Compound Name:
Bis[4-(4-

aminophenoxy)phenyl]sulfone

Cat. No.: B080366 Get Quote

An In-depth Analysis of NMR and FTIR Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis[4-(4-

am inophenoxy)phenyl]sulfone, a key monomer in the synthesis of high-performance polymers.

This document is intended for researchers, scientists, and professionals in drug development

and materials science who require detailed analytical data for this compound.

Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone, also known as BAPS, is an aromatic diamine with

the chemical formula C₂₄H₂₀N₂O₄S. Its structure, featuring ether linkages and a sulfone group,

imparts desirable properties to the polymers derived from it, such as high thermal stability and

good mechanical strength. Accurate spectroscopic characterization is crucial for quality control,

reaction monitoring, and understanding the structure-property relationships of BAPS-based

materials. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR)

and Fourier-Transform Infrared (FTIR) spectra.
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The following sections provide quantitative NMR and FTIR data for Bis[4-(4-
aminophenoxy)phenyl]sulfone.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.8 - 7.9 Doublet 4H Ar-H ortho to -SO₂-

7.0 - 7.1 Doublet 4H Ar-H meta to -SO₂-

6.8 - 6.9 Doublet 4H Ar-H ortho to -O-

6.6 - 6.7 Doublet 4H Ar-H meta to -O-

~3.7 Broad Singlet 4H -NH₂

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

~160 Ar-C-O

~145 Ar-C-NH₂

~135 Ar-C-SO₂

~130 Ar-CH ortho to -SO₂-

~120 Ar-CH meta to -O-

~118 Ar-CH meta to -SO₂-

~115 Ar-CH ortho to -O-
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Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

FTIR Spectroscopy
The FTIR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Strong, Broad N-H stretching (amine)

3030 - 3100 Medium C-H stretching (aromatic)

1590 - 1610 Strong C=C stretching (aromatic)

1480 - 1520 Strong C=C stretching (aromatic)

1280 - 1350 Strong
S=O stretching (sulfone,

asymmetric)

1240 - 1260 Strong
C-O-C stretching (aryl ether,

asymmetric)

1140 - 1170 Strong
S=O stretching (sulfone,

symmetric)

1100 - 1120 Medium
C-N stretching (aromatic

amine)

820 - 850 Strong
C-H out-of-plane bending

(para-substituted benzene)

Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR and FTIR data

presented above.

¹H and ¹³C NMR Spectroscopy
Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.[1]

Sample Preparation:
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Weigh approximately 10-20 mg of Bis[4-(4-aminophenoxy)phenyl]sulfone.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to

achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer

relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the

low natural abundance of ¹³C.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

FTIR Spectroscopy
Instrumentation: A Bruker IFS 85 FTIR spectrometer or equivalent.[1]

Sample Preparation (KBr Pellet Method):[1]

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven

to remove any moisture.
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In an agate mortar, grind a small amount (1-2 mg) of the Bis[4-(4-
aminophenoxy)phenyl]sulfone sample to a fine powder.

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

Grind the mixture until a fine, homogeneous powder is obtained.

Transfer a small amount of the powder into a pellet press die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Workflow and Data Analysis
The following diagrams illustrate the general workflow for the spectroscopic analysis of Bis[4-
(4-aminophenoxy)phenyl]sulfone.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Relationship between Spectra and Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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